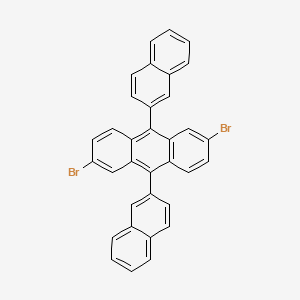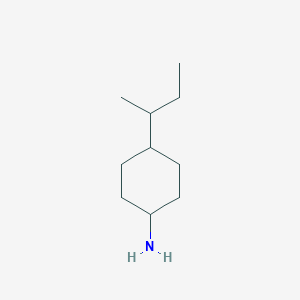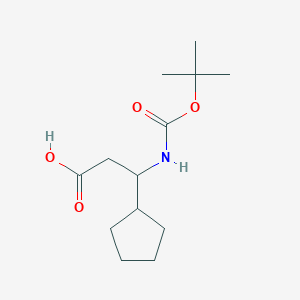
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
Vue d'ensemble
Description
Compounds with a structure similar to “3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” are typically derivatives of amino acids . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It protects the amino group during synthesis and can be removed under acidic conditions .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl-protected amino acids . These can be prepared by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-amino acid can then be used as a building block in peptide synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a backbone derived from an amino acid, with a cyclopentyl group attached to the alpha carbon . The Boc group is attached to the nitrogen of the amino group .
Chemical Reactions Analysis
In peptide synthesis, the Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation . The Boc group is stable under basic conditions, which allows for selective deprotection in the presence of other functional groups .
Applications De Recherche Scientifique
-
Synthetic Chemistry : This compound could be used as a starting material or intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis . It can be removed under mild acidic conditions, allowing for selective deprotection in the presence of other sensitive functional groups .
-
Pharmaceuticals : In drug synthesis, protecting groups like the Boc group are often used to prevent certain parts of a molecule from reacting until the desired steps are completed. This compound could potentially be used in the synthesis of drugs where a cyclopentylpropanoic acid moiety is needed .
-
Peptide Synthesis : The Boc group is commonly used in peptide synthesis to protect the amino group. This allows for the selective coupling of amino acids in the desired sequence .
-
Biochemistry : This compound could potentially be used in biochemical research, where the Boc group could protect an amino group during reactions, and then be selectively removed for further reactions .
-
Chemical Industry : This compound is available for purchase from chemical suppliers , suggesting that it may be used in various industrial chemical processes.
-
Dual Protection of Amino Functions : This compound could be used in the dual protection of amino functions. The Boc group can be used for the protection of amines and amides, and this compound could potentially be used in the synthesis of products containing one or two Boc-groups .
-
Facilitated Cleavage : The presence of two protecting groups on the same nitrogen can lead to facilitated cleavage. This compound could potentially be used in cases where such facilitated cleavage is desired .
-
Commercial Availability : This compound is available for purchase from chemical suppliers , suggesting that it may be used in various industrial chemical processes.
-
Life Science Research : Given its commercial availability from specialist distributors serving life science , this compound could potentially be used in various life science research applications.
-
Chemical Industry : This compound could potentially be used in the chemical industry, given its availability from manufacturers .
-
NH-compounds Substitution : This compound could potentially be used for the substitution of various protected/acylated amines, giving rise to bis-protected amino functions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRFZMVJWWXSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624580 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid | |
CAS RN |
776330-74-6 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



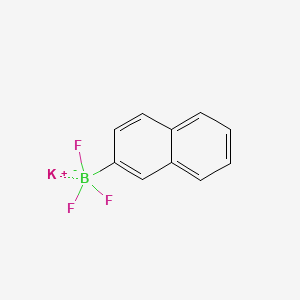
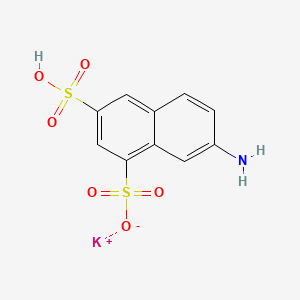
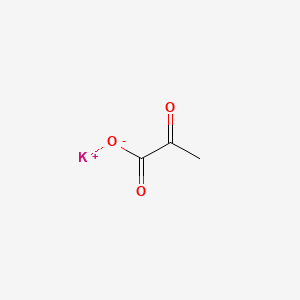
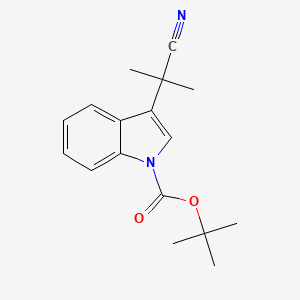
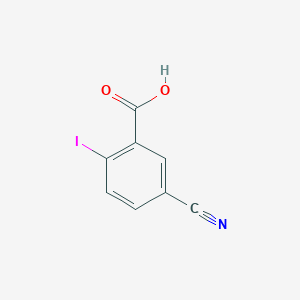
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
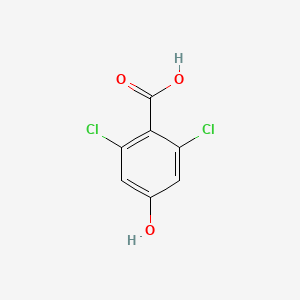
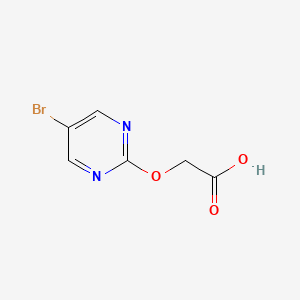
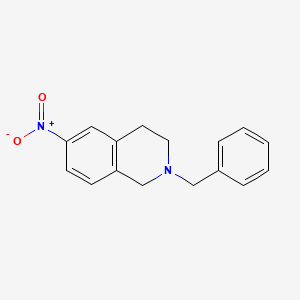
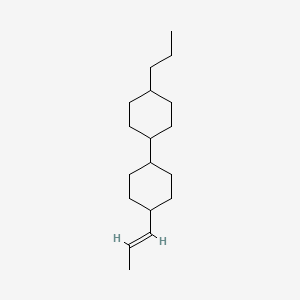
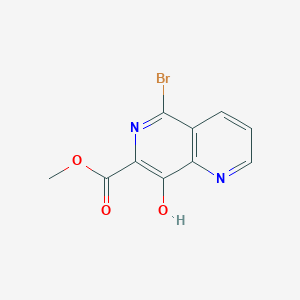
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
